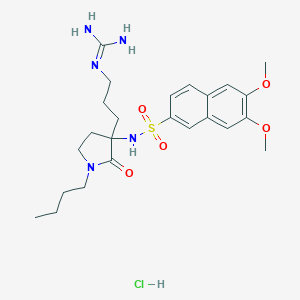
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol, also known as EBTOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic ether and contains a benzene ring, which makes it a useful building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol is not well understood, but it is believed to be due to its ability to bind to specific receptors in the body. In particular, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine in the brain. This binding may lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. In addition, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been shown to have neuroprotective effects, which may make it a useful treatment for neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol in lab experiments is its versatility as a building block for the synthesis of various organic compounds. In addition, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol is relatively easy to synthesize and purify, which makes it a useful compound for researchers. However, one of the limitations of using 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol. One area of interest is the development of new synthetic methods for the production of 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol and related compounds. Another area of interest is the investigation of the potential therapeutic applications of 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, research could focus on the development of new materials and polymers using 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol as a building block.
Synthesemethoden
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with ethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base, followed by cyclization using sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been investigated for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In material science, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
160855-27-6 |
|---|---|
Produktname |
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol |
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
2-ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol |
InChI |
InChI=1S/C10H12O3S/c1-2-12-10-6-14-9-4-3-7(11)5-8(9)13-10/h3-5,10-11H,2,6H2,1H3 |
InChI-Schlüssel |
FQMOJDGZHVNQRN-UHFFFAOYSA-N |
SMILES |
CCOC1CSC2=C(O1)C=C(C=C2)O |
Kanonische SMILES |
CCOC1CSC2=C(O1)C=C(C=C2)O |
Synonyme |
1,4-Benzoxathiin-7-ol,2-ethoxy-2,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



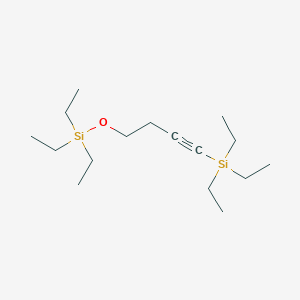
![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)
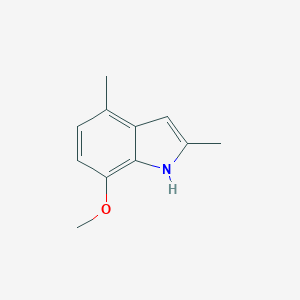
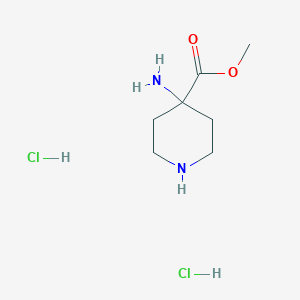
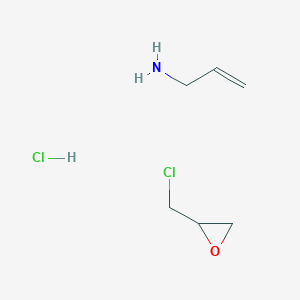
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
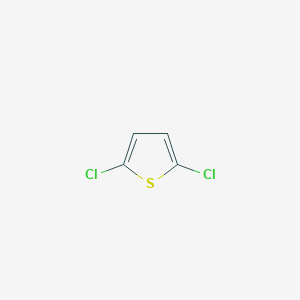
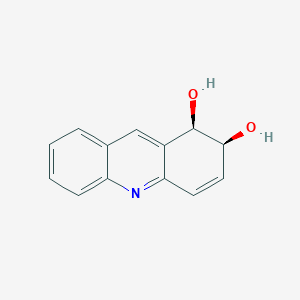
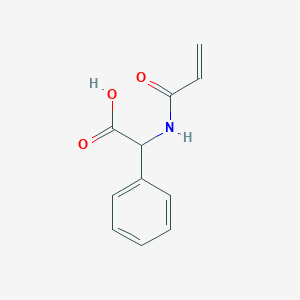
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
